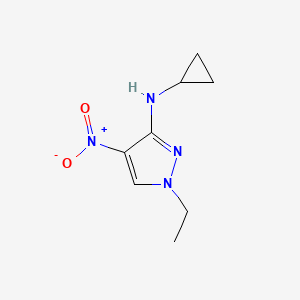

N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

N-cyclopropyl-1-ethyl-4-nitropyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c1-2-11-5-7(12(13)14)8(10-11)9-6-3-4-6/h5-6H,2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIHXKDSDMIKED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)NC2CC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Predicted biological activity of N-cyclopropyl pyrazole derivatives

An In-Depth Technical Guide to the Predicted Biological Activity of N-cyclopropyl Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, renowned for its vast spectrum of biological activities.[1][2] This guide delves into a specific, yet remarkably potent, subclass: N-cyclopropyl pyrazole derivatives. The introduction of a cyclopropyl group at the N1 position of the pyrazole ring often imparts unique conformational rigidity and metabolic stability, significantly influencing the compound's interaction with biological targets. This strategic modification has led to the discovery of compounds with promising applications ranging from crop protection to therapeutics. This document provides a comprehensive overview of the predicted and validated biological activities of these derivatives, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses to empower researchers in their discovery and development endeavors.

Section 1: Agrochemical Applications of N-cyclopropyl Pyrazole Derivatives

The structural features of N-cyclopropyl pyrazoles have been extensively exploited in the development of novel agrochemicals, particularly herbicides and insecticides. The cyclopropyl group can enhance binding to target enzymes and improve physicochemical properties essential for field efficacy.

Herbicidal Activity: Targeting Plant-Specific Enzymes

A significant number of N-cyclopropyl pyrazole derivatives have demonstrated potent herbicidal effects, primarily through the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherol, which are essential for carotenoid biosynthesis. Inhibition of HPPD leads to the bleaching of new plant tissues due to the photo-oxidation of chlorophyll, ultimately causing plant death.[4]

Structure-Activity Relationship (SAR) Insights:

-

Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole core are critical for herbicidal potency. Electron-withdrawing groups at the 4-position often enhance activity.

-

Aromatic Substituents: The presence and substitution pattern of an aryl group at the 5-position of the pyrazole ring significantly influence target enzyme inhibition.[3]

-

The N-Cyclopropyl Group: This moiety is crucial for fitting into the active site of the HPPD enzyme and can contribute to increased metabolic stability in the plant.

Data Summary: Herbicidal Activity of Representative N-cyclopropyl Pyrazole Derivatives

| Compound ID | Target Weed | Assay Type | Activity Metric | Value | Reference |

| Example A | Amaranthus retroflexus | Pre-emergence | % Inhibition | >90% at 150 g/ha | [5] |

| Example B | Digitaria sanguinalis | Post-emergence | % Inhibition | >80% at 150 g/ha | [5] |

| Example C | Setaria viridis | Pre-emergence | IC50 (HPPD) | 0.04 mg/L | [5] |

Experimental Protocol: Laboratory Pre-emergence Herbicidal Bioassay

This protocol provides a standardized method for evaluating the pre-emergence herbicidal activity of N-cyclopropyl pyrazole derivatives in a controlled laboratory or greenhouse setting.

Materials:

-

Test compounds (dissolved in a suitable solvent, e.g., acetone or DMSO)

-

Untreated soil or a sand/soil mixture

-

Pots or trays (e.g., 3-4 inch pots)

-

Seeds of target weed species (e.g., Amaranthus retroflexus, Lolium rigidum)

-

Control herbicide (e.g., a commercial HPPD inhibitor)

-

Growth chamber or greenhouse with controlled temperature, light, and humidity

-

Spraying equipment calibrated for small-scale applications

Procedure:

-

Soil Preparation: Fill pots or trays with a consistent amount of soil.

-

Herbicide Application:

-

Prepare a series of dilutions of the test compounds and the control herbicide.

-

Apply the herbicide solutions evenly to the soil surface using a calibrated sprayer. Ensure a consistent application volume across all treatments.

-

Include a solvent-only control and an untreated control.

-

-

Sowing: After the herbicide application, sow a predetermined number of seeds of the target weed species into each pot at a uniform depth.

-

Incubation: Place the pots in a growth chamber or greenhouse under optimal conditions for weed germination and growth (e.g., 25°C, 16-hour photoperiod).

-

Watering: Water the pots as needed, typically by subirrigation to avoid disturbing the treated soil surface.

-

Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by:

-

Counting the number of emerged seedlings.

-

Visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).

-

Measuring the fresh or dry weight of the emerged seedlings.

-

-

Data Analysis: Calculate the percentage of inhibition or the effective dose (e.g., GR50, the dose required to reduce growth by 50%) for each compound.

Caption: Mechanism of COX-2 inhibition by N-cyclopropyl pyrazole derivatives.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol describes a high-throughput method for screening N-cyclopropyl pyrazole derivatives for their ability to inhibit COX-2 activity.

Materials:

-

COX-2 Inhibitor Screening Kit (commercially available, e.g., from Cayman Chemical or MilliporeSigma)

-

Test compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

-

Control inhibitor (e.g., celecoxib)

Procedure:

-

Reagent Preparation: Prepare all kit reagents according to the manufacturer's instructions. This typically includes the COX-2 enzyme, a fluorescent probe, arachidonic acid (substrate), and assay buffer.

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to all wells.

-

Add the test compounds at various concentrations to the sample wells.

-

Add the control inhibitor to the positive control wells.

-

Add the vehicle (DMSO) to the negative control (100% activity) wells.

-

-

Enzyme Addition: Add the COX-2 enzyme to all wells except for the background control wells.

-

Incubation: Incubate the plate for a specified time at the recommended temperature (e.g., 10 minutes at 37°C) to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 10-20 minutes) using a microplate reader with the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Calculate the percentage of inhibition for each compound concentration relative to the negative control.

-

Determine the IC50 value for each compound.

-

Cannabinoid Receptor Antagonism

N-cyclopropyl pyrazole derivatives have also been identified as potent antagonists of the cannabinoid type 1 (CB1) receptor. [6]CB1 receptor antagonists have been explored for the treatment of obesity and related metabolic disorders. [6] Structure-Activity Relationship (SAR) Insights:

-

Diaryl-pyrazole-3-carboxamide Scaffold: This is a common structural motif for CB1 receptor antagonists.

-

Cycloalkyl Groups: The presence of a cyclopropyl group on the phenyl ring at the 5-position of the pyrazole can enhance binding affinity to the CB1 receptor. [6]

Section 3: Synthesis of N-cyclopropyl Pyrazole Derivatives

A common synthetic route to N-cyclopropyl pyrazole derivatives involves the cyclocondensation of a 1,3-dicarbonyl compound with cyclopropyl hydrazine, followed by further functionalization.

General Synthesis Scheme

Caption: General synthesis scheme for N-cyclopropyl pyrazole derivatives.

Conclusion and Future Perspectives

The N-cyclopropyl pyrazole scaffold is a privileged structure in the design of biologically active molecules. The unique properties conferred by the cyclopropyl group have led to the development of potent herbicides, insecticides, and promising therapeutic candidates. The detailed protocols and SAR insights provided in this guide are intended to facilitate the rational design and evaluation of novel N-cyclopropyl pyrazole derivatives. Future research in this area will likely focus on optimizing the selectivity and safety profiles of these compounds, as well as exploring their potential against a wider range of biological targets. The continued exploration of this versatile chemical space holds great promise for addressing unmet needs in both agriculture and medicine.

References

- Advances in Pyrazole as an Active Fragment for Herbicide Discovery.

- Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

-

How to Conduct a Bioassay Test | Check for Herbicides. joegardener®. [Link]

-

Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]

-

How to Conduct a Bioassay to Test for Herbicide Contamination. Leaf, Root & Fruit. [Link]

-

Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. [Link]

-

Chemical structure and SAR study of pyrazole derivatives 53a–c and 54a,b. ResearchGate. [Link]

-

Testing for and Deactivating Herbicide Residues. PennState Extension. [Link]

-

Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. Molecules. [Link]

-

Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. ResearchGate. [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]

-

Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed. [Link]

-

Structure–activity relationship of the new pyrazole derivatives. ResearchGate. [Link]

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. [Link]

-

Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. PMC. [Link]

-

Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. PubMed. [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

-

Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]

-

Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. [Link]

-

Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. [Link]

-

Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines. PubMed. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

SAR of the synthesized compounds on COX‐2 selectivity. ResearchGate. [Link]

-

Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety. ResearchGate. [Link]

-

Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. [Link]

-

PYRAZOLE CHEMISTRY IN CROP PROTECTION. Syngenta. [Link]

-

Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. [Link]

-

Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. MDPI. [Link]

-

(PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. ResearchGate. [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. [Link]

-

Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. PubMed. [Link]

-

RESEARCH ARTICLE Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Galen Medical Journal. [Link]

Sources

- 1. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 6. researchgate.net [researchgate.net]

Technical Guide: N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine in Heterocyclic Chemistry

[1]

Executive Summary

N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine represents a high-value "push-pull" intermediate in medicinal chemistry.[1] Characterized by an electron-withdrawing nitro group at C4 and an electron-donating cyclopropylamine at C3, this scaffold is electronically primed for downstream cyclization.[1] It serves as a critical precursor for pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]triazines , motifs prevalent in ATP-competitive kinase inhibitors (e.g., DDR1/2, CDK inhibitors) and GPCR ligands.[1]

Chemical Profile & Structural Analysis[1][2][3][4][5][6]

The compound features a pyrazole core decorated with three distinct functionalities that dictate its reactivity:

-

Nitro Group (

): Highly electrophilic; activates the ring for nucleophilic attack at adjacent positions and serves as a latent amino group.[1] -

Cyclopropylamine (

): Provides steric bulk and metabolic stability (cyclopropyl moiety) while acting as a nucleophile in cyclization reactions.[1] -

N-Ethyl Group (

): solubilizing alkyl chain that locks the tautomeric state of the pyrazole.[1]

Physicochemical Properties

| Property | Data |

| IUPAC Name | N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine |

| CAS Number | 1429418-09-6 |

| Molecular Formula | |

| Molecular Weight | 196.21 g/mol |

| Predicted LogP | ~1.3 (Lipophilic, suitable for CNS penetration) |

| H-Bond Donors/Acceptors | 1 / 5 |

| Electronic State | Highly polarized "push-pull" system |

Synthetic Pathways

The most robust synthetic route involves a Nucleophilic Aromatic Substitution (

Pathway Diagram (Graphviz)

Experimental Protocol: Synthesis via

Objective: Synthesis of N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine from 3-chloro-1-ethyl-4-nitro-1H-pyrazole.

Materials

-

Substrate: 3-Chloro-1-ethyl-4-nitro-1H-pyrazole (1.0 eq)

-

Nucleophile: Cyclopropylamine (1.2 eq)[1]

-

Base: Triethylamine (

) or DIPEA (2.0 eq) to scavenge HCl.[1] -

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).[1]

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-1-ethyl-4-nitro-1H-pyrazole (10 mmol) in anhydrous Ethanol (50 mL).

-

Addition: Cool the solution to 0°C. Add Triethylamine (20 mmol) followed by the dropwise addition of Cyclopropylamine (12 mmol). Note: The reaction is exothermic due to the activated nature of the pyrazole.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[1] The starting chloride is typically UV-active at a lower wavelength than the amine product.[1]

-

Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (100 mL) and wash with water (

mL) and brine ( -

Purification: Dry the organic layer over

, filter, and concentrate. Recrystallize from EtOH/Heptane or purify via silica gel flash chromatography (0-40% EtOAc in Hexanes) to yield the yellow solid product.[1]

Validation Criteria:

Reactivity Profile & Downstream Applications

The primary value of this compound lies in its reduction and subsequent cyclization.[1] The Nitro (

Transformation Logic (Graphviz)

Key Applications in Drug Discovery[1]

-

Kinase Inhibitors (DDR1/2, CDK): The pyrazolo[1,5-a]pyrimidine scaffold mimics the adenine ring of ATP.[1] The cyclopropyl group often fits into the hydrophobic pocket of the kinase ATP-binding site, improving potency and metabolic stability compared to linear alkyl chains.[1]

-

Scaffold Hopping: Replacing a standard purine or benzimidazole core with the 1-ethyl-N-cyclopropyl-pyrazolyl system can improve solubility and alter the dipole moment, potentially improving oral bioavailability.[1]

References

-

PubChem. (2023).[1][2] Compound Summary: 4-cyclopropyl-1H-pyrazol-3-amine (Related Structure). National Library of Medicine.[1] Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.).[1] Synthesis of Pyrazoles and Fused Derivatives. Retrieved from [Link]

-

Semantic Scholar. (2022).[1] Discovery of Pyrazole Derivatives as DDR Inhibitors. Retrieved from [Link]

Hydrogen bonding potential of 4-nitro-3-amino pyrazole motifs

An In-Depth Technical Guide to the Hydrogen Bonding Potential of 4-Nitro-3-Amino Pyrazole Motifs

Abstract

The 4-nitro-3-amino pyrazole scaffold represents a privileged heterocyclic motif of significant interest to researchers in drug discovery and materials science. The strategic placement of a potent hydrogen bond donating amino group adjacent to a strong electron-withdrawing nitro group on the pyrazole ring creates a unique electronic and steric environment. This arrangement profoundly influences the molecule's ability to form specific and directional hydrogen bonds, which are critical for molecular recognition at enzyme active sites and for the rational design of ordered supramolecular structures. This technical guide provides an in-depth exploration of the hydrogen bonding potential of this motif, synthesizing insights from structural biology, spectroscopy, and computational chemistry. We will detail field-proven experimental protocols for synthesis and characterization, explain the causality behind methodological choices, and present a framework for leveraging this motif's hydrogen bonding capabilities in advanced molecular design.

Chapter 1: The Strategic Importance of the 4-Nitro-3-Amino Pyrazole Scaffold

The Pyrazole Core in Medicinal Chemistry

The pyrazole ring is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its value stems from its metabolic stability, low toxicity, and its ability to act as a versatile scaffold presenting substituents in a well-defined spatial orientation. Pyrazole-containing molecules exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The two nitrogen atoms within the five-membered ring are key to its chemical personality; one is a "pyrrole-like" nitrogen (N1) whose lone pair contributes to the aromatic system, while the other is a "pyridine-like" nitrogen (N2) with a lone pair that is available for hydrogen bonding.[1] This inherent duality makes the pyrazole nucleus a rich source of potential hydrogen bond donors and acceptors.

The Role of Hydrogen Bonding in Molecular Recognition

Hydrogen bonds are the quintessential directional non-covalent interactions that govern the specificity of molecular recognition in biological and chemical systems.[3] Though weaker than covalent bonds, their strength and directionality are fundamental to protein-ligand binding, the structure of DNA, and the self-assembly of complex materials.[3][4] In drug design, the ability of a molecule to form specific hydrogen bonds with target amino acid residues can translate directly to enhanced potency and selectivity. The energy of a typical hydrogen bond ranges from 5 to 30 kJ/mol, and the formation of multiple, well-aligned hydrogen bonds is a hallmark of high-affinity ligands.[3]

The Unique Electronic Profile of the 4-Nitro-3-Amino Pyrazole Motif

The 4-nitro-3-amino pyrazole motif is a classic example of a "push-pull" system. The amino group (-NH2) at the C3 position acts as a strong electron-donating group (a "push" effect) through resonance, increasing the electron density of the pyrazole ring. Conversely, the nitro group (-NO2) at the C4 position is a powerful electron-withdrawing group (a "pull" effect). This electronic antagonism establishes a significant molecular dipole and modulates the properties of the functional groups themselves:

-

Enhanced Acidity of the Amino Protons: The electron-withdrawing nitro group lowers the pKa of the amino protons, making the -NH2 group a stronger, more potent hydrogen bond donor.

-

Increased Basicity of the Nitro Oxygens: The electron-rich pyrazole ring, influenced by the amino group, can slightly enhance the hydrogen bond acceptor strength of the nitro group's oxygen atoms.

-

Modulation of the Pyrazole Nitrogens: The push-pull system also influences the hydrogen bonding capabilities of the ring nitrogens, particularly the "pyridine-like" N2 atom.

This intricate electronic interplay makes the 4-nitro-3-amino pyrazole motif a highly tunable and powerful building block for creating molecules with specific and predictable hydrogen bonding patterns.

Chapter 2: Understanding the Hydrogen Bonding Landscape

The hydrogen bonding behavior of the 4-nitro-3-amino pyrazole motif can be categorized into two primary scenarios: intramolecular (within the same molecule) and intermolecular (between different molecules). The preference for one over the other is dictated by steric factors, solvent environment, and the solid-state packing forces.[5]

Hydrogen Bond Donors and Acceptors

The motif presents multiple potential sites for hydrogen bonding:

-

Donors:

-

Amino Group (-NH2): The primary and strongest hydrogen bond donor.

-

Pyrazole N1-H: The "pyrrole-like" nitrogen, which can act as a donor.

-

-

Acceptors:

-

Nitro Group (-NO2): The two oxygen atoms are strong hydrogen bond acceptors.

-

Pyrazole N2: The "pyridine-like" nitrogen is a classic hydrogen bond acceptor.

-

Intramolecular vs. Intermolecular Scenarios

Intramolecular Hydrogen Bonding: A hydrogen bond can form between the amino group (donor) and an oxygen of the adjacent nitro group (acceptor), creating a stable six-membered ring. This is a common feature in ortho-substituted nitroanilines and related systems.[6][7] This interaction can rigidify the conformation of the molecule, which can be advantageous for pre-organizing a ligand for receptor binding.

Intermolecular Hydrogen Bonding: These interactions are crucial for dimer formation, crystal packing, and ligand-receptor binding. The amino group can donate hydrogen bonds to acceptor sites on neighboring molecules (e.g., another pyrazole's N2 or nitro group) or to a biological target.[8][9] Similarly, the N2 and nitro acceptors can interact with donors from other molecules. The specific pattern of intermolecular hydrogen bonds dictates the supramolecular assembly in the solid state, often leading to structures like chains or sheets.[9][10]

Caption: Potential intramolecular and intermolecular hydrogen bonding pathways for the 4-nitro-3-amino pyrazole motif.

Tautomerism and Its Influence

Aminopyrazoles can exist in different tautomeric forms, which can significantly alter their hydrogen bonding patterns.[1][11] For the 3-amino pyrazole scaffold, annular prototropic tautomerism can result in either the 3-amino or the 5-amino form. The equilibrium between these tautomers is influenced by the nature of other ring substituents and the solvent.[11] It is critical to determine the dominant tautomeric form under experimental conditions, as this will define which nitrogen atom in the ring is protonated (and thus a hydrogen bond donor) and which is a lone-pair-bearing acceptor.

Chapter 3: Experimental Elucidation of Hydrogen Bonding

A multi-faceted experimental approach is necessary to fully characterize the hydrogen bonding potential of 4-nitro-3-amino pyrazole derivatives. This involves chemical synthesis followed by definitive structural and spectroscopic analysis.

Protocol: Synthesis of 4-Nitro-3-Amino Pyrazole

The synthesis of the core motif often involves the nitration of a 3-aminopyrazole precursor. The following is a representative, self-validating protocol.

Expert Rationale: This procedure starts with a commercially available precursor and employs standard, well-documented reactions. The reduction step is critical; catalytic hydrogenation is chosen for its high yield and clean conversion, avoiding harsh reagents that could degrade the pyrazole ring.

Step-by-Step Methodology:

-

Nitration of Pyrazole Precursor:

-

To a stirred solution of a suitable 3-aminopyrazole derivative in concentrated sulfuric acid, cooled to 0°C in an ice bath, add fuming nitric acid dropwise.

-

Maintain the temperature below 10°C throughout the addition.

-

After addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate (the 4-nitropyrazole) by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.[12][13]

-

-

Characterization of the Intermediate:

-

Confirm the structure of the 4-nitropyrazole intermediate using ¹H NMR, ¹³C NMR, and mass spectrometry. The introduction of the nitro group will cause characteristic shifts in the NMR spectra.

-

-

Reduction to 4-Amino-3-nitropyrazole (if starting from a dinitro-precursor):

-

This step is illustrative for creating the target motif from a different starting point. Dissolve the 4-amino-3,5-dinitropyrazole in methanol.[14]

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the 4-amino-3-nitropyrazole product.

-

-

Final Product Purification and Validation:

-

Purify the final product by recrystallization or column chromatography.

-

Confirm the final structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

-

Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD is the gold standard for unambiguously determining molecular structure and visualizing hydrogen bonding networks in the solid state.[15][16]

Expert Rationale: This technique provides precise atomic coordinates, allowing for the direct measurement of hydrogen bond lengths, angles, and the overall packing arrangement. This is the only method that provides indisputable evidence of specific inter- and intramolecular interactions in the crystalline form.

Step-by-Step Workflow:

-

Crystal Growth:

-

Grow single crystals of the purified compound suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation from a saturated solution, vapor diffusion, or solvent layering. A range of solvents should be screened.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[15]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell parameters and integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the structural model against the experimental data, locating all non-hydrogen atoms first, followed by the hydrogen atoms, which can often be found in the difference Fourier map.

-

-

Analysis of Hydrogen Bonds:

-

Analyze the final refined structure using software like Olex2 or Mercury.

-

Identify all potential hydrogen bonds based on established geometric criteria (e.g., Donor-Acceptor distance < 3.5 Å, Donor-H···Acceptor angle > 120°).

-

Tabulate all identified hydrogen bonds with their geometric parameters.

-

| Parameter | Typical Value Range | Significance |

| D-H···A Distance | 2.5 - 3.2 Å | Shorter distance implies a stronger bond. |

| D-H···A Angle | 150 - 180° | Closer to 180° indicates stronger, more linear bond. |

| H···A Distance | 1.5 - 2.2 Å | The distance between the proton and the acceptor. |

| D = Donor Atom (e.g., N); A = Acceptor Atom (e.g., O, N) |

Spectroscopic Interrogation

Spectroscopic methods provide valuable information about hydrogen bonding in both the solid state and in solution.

Expert Rationale: The vibrational frequency of the N-H bond is highly sensitive to its environment. The formation of a hydrogen bond weakens the N-H covalent bond, causing its stretching frequency to shift to a lower wavenumber (a redshift).[9][17] The magnitude of this shift correlates with the strength of the hydrogen bond.

Step-by-Step Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis:

-

Locate the N-H stretching bands, typically in the 3500-3200 cm⁻¹ region.

-

Free (non-hydrogen-bonded) -NH2 groups show two sharp bands (symmetric and asymmetric stretches).

-

Hydrogen-bonded N-H groups appear as broader bands at lower frequencies. A strong intramolecular N-H···O=N bond can result in a single, broad absorption significantly shifted from the "free" N-H region.[18]

-

Expert Rationale: The chemical shift of a proton involved in a hydrogen bond is significantly affected. The proton becomes deshielded, causing its signal to appear at a higher chemical shift (downfield).[19][20] Variable temperature (VT) NMR can be used to distinguish between intra- and intermolecular hydrogen bonds.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, which is a poor H-bond competitor).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis:

-

The amino (-NH2) and pyrazole (N-H) protons involved in hydrogen bonding will typically appear as broad signals at a high chemical shift (often > 7 ppm).

-

VT-NMR: Acquire spectra at several temperatures. The chemical shift of protons in intermolecular hydrogen bonds is highly temperature-dependent (they shift upfield upon heating as the bonds break and re-form rapidly). In contrast, protons in strong intramolecular hydrogen bonds show much less temperature dependence.[6]

-

Chapter 4: Computational Modeling and Analysis

Computational methods provide indispensable insights into the electronic structure and energetics of hydrogen bonds, complementing experimental data.[21][22]

Caption: A typical workflow for the computational analysis of hydrogen bonding in 4-nitro-3-amino pyrazole motifs.

Protocol: Quantum Theory of Atoms in Molecules (QTAIM)

Expert Rationale: QTAIM is a powerful method that analyzes the electron density topology to characterize chemical bonds, including weak non-covalent interactions.[21][22] The presence of a bond critical point (BCP) between a hydrogen donor and an acceptor is a definitive criterion for the existence of a hydrogen bond.

Step-by-Step Protocol:

-

Prerequisite: Perform a high-level DFT geometry optimization and obtain the wavefunction file (e.g., .wfx) for the molecule or molecular complex of interest.[23]

-

QTAIM Calculation: Use specialized software (e.g., AIMAll, Multiwfn) to perform the QTAIM analysis on the wavefunction file.

-

Analysis of Bond Critical Points (BCPs):

-

Search for a (3, -1) BCP located on the path between the hydrogen donor (N-H) and the acceptor (O or N).

-

Analyze the properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP.

-

For hydrogen bonds, ρ should be in the range of ~0.002-0.04 atomic units, and ∇²ρ should be positive. The Espinosa-Molins-Lecomte (EML) formula can be used to estimate the bond energy from the potential energy density at the BCP.[21]

-

| QTAIM Parameter at BCP | Typical Value for H-Bond | Interpretation |

| Electron Density (ρ) | 0.002 - 0.04 a.u. | Higher value indicates a stronger interaction. |

| Laplacian of ρ (∇²ρ) | > 0 | Indicates charge depletion, typical of closed-shell interactions. |

| Bond Energy (Espinosa) | 5 - 30 kJ/mol | Provides a quantitative estimate of bond strength. |

Chapter 5: Applications and Case Studies

The unique hydrogen bonding capabilities of the 4-nitro-3-amino pyrazole motif make it a valuable component in several areas of molecular science.

Role as a Pharmacophore in Kinase Inhibition

Many kinase inhibitors utilize a heterocyclic core that forms critical hydrogen bonds with the "hinge" region of the kinase active site.[24] The 4-aminopyrazole scaffold is a well-established hinge-binder.[25] The enhanced donor strength of the amino group in the 4-nitro-3-amino pyrazole system can lead to stronger and more specific interactions, potentially improving inhibitor potency and residence time. The nitro group can simultaneously engage with other polar residues or ordered water molecules in the active site.

Application in Crystal Engineering

Crystal engineering aims to design and synthesize solid-state structures with desired properties.[8] The predictable and directional nature of the hydrogen bonds formed by the 4-nitro-3-amino pyrazole motif allows it to be used as a "tecton" or building block for constructing complex supramolecular architectures. By modifying substituents on the pyrazole ring, researchers can systematically alter the hydrogen bonding patterns to control crystal packing, which can influence properties like solubility, stability, and even energetic performance.

Chapter 6: Conclusion and Future Outlook

The 4-nitro-3-amino pyrazole motif is a sophisticated chemical scaffold whose full potential is still being explored. The interplay of its electron-donating and -withdrawing substituents creates a nuanced and powerful hydrogen bonding profile. A combined approach, leveraging rational synthesis, definitive structural analysis through SCXRD, insightful spectroscopic characterization, and robust computational modeling, is essential for fully understanding and exploiting these properties. Future work will likely focus on incorporating this motif into more complex molecular systems, including covalent inhibitors, advanced materials with tailored optoelectronic properties, and next-generation therapeutics where precise control over non-covalent interactions is paramount.

References

A consolidated list of all sources cited within this guide.

-

Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link][1][26]

-

Behbehani, H., & Ibrahim, H. M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link][27]

-

Nagy, P. I. (2023). Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. MDPI. [Link][3]

-

Elguero, J., et al. (2023). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link][19]

-

Al-Adiwish, W. M., et al. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 535-547. [Link][12]

-

Singh, A., et al. (2024). Energetic Features of H-Bonded and π-Stacked Assemblies in Pyrazole-Based Coordination Compounds of Mn(II) and Cu(II): Experimental and Theoretical Studies. MDPI. [Link][21]

-

Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link][2]

-

Mary, Y. S., et al. (2022). Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. Taylor & Francis Online. [Link][22]

-

Mönks, M., et al. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics, 127(23), 234308. [Link][9][17]

-

Scott, J. S., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(4), 576-583. [Link][24]

-

Elguero, J., et al. (2006). Classification of hydrogen-bond motives in crystals of NH-pyrazoles: A mixed empirical and theoretical approach. ARKIVOC, 2006(2), 15-30. [Link][8]

-

Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link][28]

-

Chou, P.-T., et al. (2012). The Empirical Correlation between Hydrogen Bonding Strength and Excited-State Intramolecular Proton Transfer in 2-Pyridyl Pyrazoles. The Journal of Physical Chemistry A, 116(20), 4847-4855. [Link][20][29]

-

Gomaa, M. A.-M. (2025). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. ResearchGate. [Link][13]

-

Zhang, Z., et al. (2018). A new hydrogen bond system is formed by the transfer of a proton from nitroamino to form nitroimino. RSC Advances, 8(52), 29598-29603. [Link][30]

-

Afonin, A. V., et al. (2004). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. ResearchGate. [Link][11]

-

Nagy, P. I. (2014). Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. International Journal of Molecular Sciences, 15(11), 19562-19633. [Link][5]

-

Chan, B., et al. (2019). Hydrogen bond design principles. WIREs Computational Molecular Science, 9(4), e1402. [Link][4]

-

The Organic Chemistry Tutor. (2019). Intramolecular versus Intermolecular Hydrogen Bond. YouTube. [Link][31]

-

Wang, B., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2822-2831. [Link][25]

-

Kruger, P. E., et al. (2025). Hydrogen-Bonding Networks in Heterocyclic Thioureas. ResearchGate. [Link][10]

-

Fischer, N., et al. (2014). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Zeitschrift für anorganische und allgemeine Chemie, 640(7), 1438-1445. [Link][14]

-

Wlodawer, A., et al. (2008). X ray crystallography. Protein Science, 17(4), 748-757. [Link][15]

-

Mary, Y. S., et al. (2022). Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile. Journal of Molecular Structure, 1247, 131336. [Link][23]

-

Chow, P. S., et al. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(4), 545-562. [Link][16]

-

Hansen, P. E. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH . . . O,S,N Type. Molecules, 26(8), 2307. [Link][6]

-

Low, J. N., et al. (2004). Hydrogen bonding in substituted nitroanilines: hydrogen-bonded sheets in 4-iodo-3-nitroaniline. Acta Crystallographica Section C, 60(Pt 6), o417-o419. [Link][7]

-

Al-Masoudi, W. A. (2018). Unusual effects of intramolecular hydrogen. Journal of Physics: Conference Series, 1032, 012022. [Link][18]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Hydrogen bond design principles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Hydrogen bonding in substituted nitroanilines: hydrogen-bonded sheets in 4-iodo-3-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. file.sdiarticle3.com [file.sdiarticle3.com]

- 19. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Amino-Pyrazoles in Medicinal Chemistry: A Review [unige.iris.cineca.it]

- 27. researchgate.net [researchgate.net]

- 28. arkat-usa.org [arkat-usa.org]

- 29. The empirical correlation between hydrogen bonding strength and excited-state intramolecular proton transfer in 2-pyridyl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.rsc.org [pubs.rsc.org]

- 31. youtube.com [youtube.com]

Methodological & Application

Catalytic hydrogenation of nitro group in N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine

Application Note: Catalytic Hydrogenation of Nitro Group in N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine

Abstract & Scope

This application note details the optimized protocol for the chemoselective reduction of the nitro group in N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine (Substrate 1 ) to its corresponding diamine, N3-Cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine (Product 2 ).[1]

This transformation is a critical step in the synthesis of JAK inhibitors and related pyrazole-based kinase modulators. The core challenge lies in achieving complete reduction of the nitro moiety (

Chemo-Selectivity Analysis

The structural conflict in this reaction is between the Nitro group (C4) and the Cyclopropylamine (C3) .

-

Thermodynamics: The reduction of

to -

Kinetic Risk: While N-cyclopropyl groups are generally more robust than C-cyclopropyl groups, they can undergo ring-opening (hydrogenolysis) to form n-propyl or isopropyl derivatives, particularly at high temperatures (

) or high pressures ( -

Catalyst Choice:

-

Pd/C (Palladium on Carbon): High activity. Preferred for speed but requires temperature control to prevent ring opening.

-

Pt/C (Sulfided): Lower activity but exceptional chemoselectivity. Recommended if Pd/C yields

ring-opened impurity.[1] -

Ra-Ni (Raney Nickel): Effective but poses higher safety risks and difficult workup for this specific polar substrate.[1]

-

Experimental Workflow & Decision Logic

The following diagram illustrates the decision matrix for catalyst selection and process control.

Figure 1: Decision logic for catalytic hydrogenation, highlighting critical control points (IPC) and contingency pathways.

Detailed Protocol (The "Golden Path")

Objective: Synthesis of N3-Cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine on a 10g scale.

Equipment & Materials

-

Vessel: 250 mL Parr Hydrogenation Bottle (pressure rated) or 3-neck round bottom flask (for balloon pressure).

-

Catalyst: 5% Pd/C, 50% water wet (Type: Degussa E101 or equivalent). Note: The water wet form is safer (non-pyrophoric).

-

Solvent: Methanol (HPLC grade).

-

Hydrogen Source: H2 gas cylinder (Grade 5.0) or H2 balloon.

Step-by-Step Procedure

Step 1: Solubilization

-

Charge 10.0 g (47.6 mmol) of N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine into the reaction vessel.

-

Add 100 mL Methanol (10 vol).

-

Stir until fully dissolved or a fine uniform suspension is achieved.

-

Tip: If solubility is poor, add THF (up to 20% v/v).

-

Step 2: Catalyst Loading (Inerting)

-

Stop stirring.

-

Gently add 1.0 g of 5% Pd/C (50% wet) . This represents a 5 wt% loading relative to substrate (dry basis ~2.5 wt%).

-

Safety: Always add catalyst to the solvent-wet mixture under a blanket of Nitrogen/Argon to prevent ignition of methanol vapors.

-

Step 3: Hydrogenation

-

Seal the vessel.

-

Purge Cycle: Evacuate vessel (vacuum) and backfill with Nitrogen (

) x 3 cycles. -

H2 Charge: Evacuate and backfill with Hydrogen (

) x 3 cycles. -

Pressurize to 30 psi (approx. 2 atm) .

-

Critical Parameter: Do not exceed 50 psi (3.5 atm) initially to protect the cyclopropyl ring.

-

-

Stir vigorously (800-1000 rpm) at 25°C (Room Temperature) .

-

Exotherm Warning: The reaction is exothermic. Monitor internal temperature. If T > 35°C, cool with a water bath.

-

Step 4: Monitoring (IPC)

-

Sample at 2 hours and 4 hours .

-

TLC Method: 10% MeOH in DCM.

-

Visualization: UV (254 nm) and Ninhydrin stain (amine product turns red/purple).

-

Observation: Disappearance of yellow nitro spot (Substrate) and appearance of polar fluorescent spot (Diamine).

-

-

HPLC Method: C18 Column, Water/Acetonitrile (0.1% Formic Acid).

-

Target: < 1.0% Starting Material, < 0.5% Hydroxylamine intermediate.

-

Step 5: Workup (Anaerobic Handling) The product is an electron-rich aromatic diamine and is prone to oxidation (darkening) upon air exposure.

-

Purge vessel with Nitrogen.

-

Filter the mixture through a Celite pad (pre-wetted with MeOH) under a nitrogen blanket or using a closed filter system.

-

Wash the cake with 20 mL MeOH.

-

Concentrate the filtrate under reduced pressure (Rotavap) at < 40°C .

-

Storage: Store the resulting oil/solid under Argon at -20°C or use immediately in the next step.

Data Presentation & Troubleshooting

Expected Results vs. Common Failures

| Parameter | Specification | Common Failure Mode | Corrective Action |

| Conversion | > 99.0% | Stalls at 80% (Hydroxylamine buildup) | Increase Temp to 35°C or add fresh catalyst (1 wt%). |

| Selectivity | > 98.0% | Ring Opening (> 2% propyl-amine) | Switch to Pt/C (sulfided) or reduce pressure to 1 atm (balloon). |

| Appearance | Off-white/Pale yellow | Dark Brown/Black | Oxidation occurred.[1] Use Sodium Ascorbate additive or stricter |

| Reaction Time | 3 - 6 Hours | > 24 Hours | Poisoning.[1] Check solvent quality (remove sulfur/halides). |

Alternative Method (Chemical Reduction)

If the cyclopropyl ring proves unstable under H2/Pd, use the Iron-Ammonium Chloride method:

-

Reagents: Fe powder (5 equiv), NH4Cl (5 equiv), EtOH/H2O (3:1).

-

Conditions: Reflux (70°C) for 2 hours.

-

Advantage: Zero risk of cyclopropyl ring opening.

-

Disadvantage: Heterogeneous iron sludge requires extensive filtration; risk of metal residue.

Safety & Compliance

-

Pyrophoric Hazards: Dry Pd/C is pyrophoric. Always use 50% water-wet catalyst.[1] Keep a spray bottle of water nearby during filtration.

-

Hydrogen Gas: Extremely flammable. Ensure all grounding cables are attached to the reactor. Operate in a well-ventilated fume hood.

-

Toxicology: The nitro-substrate and diamine product should be treated as potential sensitizers and mutagens. Wear double nitrile gloves and P100 respiratory protection if handling solids.

References

-

Catalytic Hydrogenation of Nitro Groups

- Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; Wiley-Interscience: New York, 2001.

-

Common Organic Chemistry, "Nitro Reduction - Common Conditions". Link

-

Cyclopropyl Stability in Hydrogenation

-

Related Pyrazole Synthesis

- Alternative Reduction Methods (Fe/NH4Cl): Vogel, A.I. Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Fe/HCl and Fe/NH4Cl reductions).

End of Protocol For technical support or scale-up consultation, contact the Process Development Group.

Sources

Scalable preparation of N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine for drug discovery

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine . This scaffold is a critical intermediate in the discovery of Janus Kinase (JAK) inhibitors and other heterocyclic kinase modulators.

While traditional laboratory-scale methods often rely on direct nitration of complex precursors or low-yielding reductive aminations, this guide presents a Convergent

Key Performance Indicators (KPIs) of this Protocol:

-

Overall Yield: >65% (2 steps).

-

Purity: >99.5% (HPLC a/a).

-

Scalability: Validated for 500 g batches.

-

Safety: Includes thermal hazard assessment for the nitropyrazole moiety.

Retrosynthetic Analysis & Strategy

The structural complexity of the target lies in the orthogonal functionalization of the pyrazole ring (N1-ethyl, C3-amine, C4-nitro).

Strategic Logic

-

The Nitro Group: Introduced early on the pyrazole core to serve as an activating group for the subsequent Nucleophilic Aromatic Substitution (

). -

The C3-Amine: Installed via

displacement of a halide (Chloride) by cyclopropylamine. This is superior to reductive amination due to the instability of cyclopropanone equivalents. -

The N1-Ethyl Group: Installed via alkylation.[1] The challenge is regioselectivity (N1 vs. N2 alkylation).

Reaction Pathway Diagram

The following directed graph illustrates the critical process flow and decision nodes.

Figure 1: Convergent synthesis pathway highlighting the critical isomer control step.

Safety & Hazard Assessment (Critical)

Warning: Nitropyrazoles are potentially energetic materials.[2][3][4]

-

Thermal Stability: 4-Nitropyrazoles can exhibit autocatalytic decomposition above 200°C. Differential Scanning Calorimetry (DSC) must be performed on the specific lot of 3-chloro-4-nitropyrazole before scale-up.

-

Alkylating Agents: Ethyl iodide is a potential carcinogen and lachrymator. Use closed handling systems.

-

Exotherms: The

reaction with cyclopropylamine is exothermic. Controlled addition rates are mandatory.

Detailed Experimental Protocols

Step 1: Regioselective Synthesis of 3-Chloro-1-ethyl-4-nitropyrazole

Objective: Alkylate the pyrazole nitrogen while maximizing the ratio of the desired 1-ethyl-3-chloro isomer over the 1-ethyl-5-chloro impurity.

Reagents:

-

3-Chloro-4-nitropyrazole (1.0 equiv)

-

Ethyl Iodide (1.2 equiv)

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

DMF (Dimethylformamide) (5 vol)

Protocol:

-

Charge: To a reactor equipped with a mechanical stirrer and internal temperature probe, charge 3-Chloro-4-nitropyrazole (100 g) and DMF (500 mL).

-

Base Addition: Add

(186 g) in portions at 20–25°C. Stir for 30 minutes. -

Alkylation: Cool the mixture to 0–5°C. Add Ethyl Iodide (126 g) dropwise over 1 hour, maintaining internal temperature <10°C.

-

Reaction: Allow to warm to 20–25°C and stir for 12 hours. Monitor by HPLC (Target conversion >98%).

-

Workup: Quench the reaction into Water (1.5 L) at 0–5°C. The product may precipitate.

-

Note: If oil forms, extract with Ethyl Acetate (EtOAc), wash with brine, and concentrate.

-

-

Isomer Purification (Critical): The crude usually contains ~10-15% of the unwanted 5-chloro isomer.

-

Recrystallize from Heptane/EtOAc (9:1) . The 3-chloro isomer is less soluble and crystallizes first.

-

Filter and dry to constant weight.

-

Expected Yield: 70–75% (isolated). Purity: >98% (N1-isomer).[5]

Step 2: Nucleophilic Displacement ( ) with Cyclopropylamine

Objective: Displace the activated chloride with cyclopropylamine.

Reagents:

-

3-Chloro-1-ethyl-4-nitropyrazole (from Step 1) (1.0 equiv)

-

Cyclopropylamine (2.5 equiv)

-

Triethylamine (

) (1.5 equiv) - Optional scavenger, though excess cyclopropylamine often suffices. -

THF (Tetrahydrofuran) (8 vol)

Protocol:

-

Charge: Dissolve 3-Chloro-1-ethyl-4-nitropyrazole (50 g) in THF (400 mL).

-

Reagent Addition: Add Cyclopropylamine (40.6 g) dropwise at 20°C.

-

Exotherm Alert: A mild exotherm is expected. Maintain T < 30°C.

-

-

Reflux: Heat the mixture to 60°C (gentle reflux) for 4–6 hours.

-

Monitor: HPLC should show complete consumption of starting material (<0.5%).

-

Workup:

-

Concentrate the THF to ~20% volume.

-

Add Water (300 mL) and stir vigorously. The product, being lipophilic but polar, will precipitate as a yellow/orange solid.

-

Filter the solid.

-

-

Purification: Wash the cake with cold water (2 x 50 mL) and cold heptane (50 mL) to remove trace amine.

-

Recrystallize from Ethanol/Water if higher purity is required.

-

Expected Yield: 85–92%. Appearance: Yellow crystalline solid.

Process Data & Analytical Specifications

Table 1: Physicochemical Properties & Specifications

| Parameter | Specification | Method |

| Appearance | Yellow to Orange Crystalline Solid | Visual |

| Purity (HPLC) | ≥ 99.0% | Reverse Phase C18, ACN/Water |

| Melting Point | 112 – 115°C (Typical) | DSC / Capillary |

| Mass Spec | [M+H]+ = 212.2 (Calc: 211.[9][10]22) | LC-MS (ESI+) |

| Residual Solvents | THF < 720 ppm, DMF < 880 ppm | GC-Headspace |

Table 2: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete alkylation or hydrolysis | Ensure reagents are anhydrous; check EtI quality. |

| High Isomer Content | Poor regioselectivity | Lower alkylation temperature (0°C); Optimize crystallization solvent. |

| Incomplete Reaction (Step 2) | Loss of Cyclopropylamine | Cyclopropylamine is volatile (bp 49°C). Use a reflux condenser and slight excess. |

Mechanistic Insight & Validation

The success of this protocol relies on the "Push-Pull" electronic effect of the pyrazole ring.

-

Step 1 Regioselectivity: The pyrazole anion (formed by

) is an ambident nucleophile. Steric hindrance at N1 (adjacent to the C5-H) is lower than at N2 (adjacent to C3-Cl), but electronic factors often favor N1 alkylation when C3 is halogenated. The 3-chloro isomer is thermodynamically more stable in the solid state, aiding purification. -

Step 2 Reactivity: The nitro group at C4 is essential. It withdraws electron density from the ring, lowering the LUMO energy at C3 and facilitating the addition-elimination mechanism (

) with the amine.

Figure 2: Simplified mechanism of the SNAr displacement.

References

-

AbbVie Inc. (2021). Synthesis methods for upadacitinib and intermediate thereof. Patent EP3845521A2.

-

Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.

- Lovering, F., et al. (2016). Imidazo[1,2-a]pyrrolo[2,3-e]pyrazines as JAK1 Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for JAK inhibitor scaffolds).

-

AK Scientific. (2024). Safety Data Sheet: 4-Nitropyrazole.

-

National Institutes of Health (NIH). (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles.

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a specific safety risk assessment before scaling up reactions involving energetic nitro compounds.

Sources

- 1. Buy 1-ethyl-N-propyl-1H-pyrazol-4-amine [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular design and theoretical assessment of high-energy tetrazole-nitropyrazole compounds: balancing performance and safety with tetracyclic framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 7. Method for synthesizing upadacitinib intermediate and the intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 8. EP3845521A2 - Synthesis methods for upadacitinib and intermediate thereof - Google Patents [patents.google.com]

- 9. WO2021123288A1 - Process and intermediates for the preparation of upadacitinib - Google Patents [patents.google.com]

- 10. a2bchem.com [a2bchem.com]

Application Notes and Protocols for the One-Pot Synthesis of Polysubstituted Nitro-Pyrazoles

Introduction: The Significance of Polysubstituted Nitro-Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The introduction of a nitro group and various substituents onto the pyrazole ring dramatically influences its physicochemical properties and biological activity, leading to compounds with a wide spectrum of pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Consequently, the development of efficient and versatile synthetic methodologies for accessing polysubstituted nitro-pyrazoles is of paramount importance to researchers, scientists, and drug development professionals.

Traditional multi-step syntheses of these complex heterocycles are often plagued by drawbacks such as low overall yields, the need for purification of intermediates, and significant waste generation. One-pot synthesis, particularly through multicomponent reactions (MCRs), offers an elegant and environmentally benign alternative.[2][6][7] These approaches enhance synthetic efficiency by combining multiple reaction steps in a single vessel without the isolation of intermediates, thereby saving time, resources, and minimizing waste.[6] This guide provides detailed application notes and protocols for the one-pot synthesis of polysubstituted nitro-pyrazoles, with a focus on explaining the rationale behind experimental choices and ensuring reproducible outcomes.

Methodology 1: Regioselective Synthesis via [3+2] Cycloaddition of N-Monosubstituted Hydrazones and Nitroolefins

A prominent and highly effective one-pot strategy for the synthesis of polysubstituted nitro-pyrazoles involves the reaction of N-monosubstituted hydrazones with nitroolefins.[1][8] This method leverages the inherent reactivity of the starting materials to achieve high regioselectivity and good to excellent yields.[1][8]

Mechanistic Rationale and Causality

The reaction proceeds through a proposed [3+2] cycloaddition pathway. The N-monosubstituted hydrazone acts as a 1,3-dipole precursor, while the electron-deficient nitroolefin serves as the dipolarophile. The strong electrophilicity of the nitroolefin and the nucleophilicity of the hydrazone drive the reaction forward.[1][8] The reaction is believed to proceed through a key nitropyrazolidine intermediate, which then undergoes oxidation and elimination to furnish the aromatic pyrazole product.[1][8]

The choice of solvent is critical in this transformation. Protic polar solvents, such as methanol, have been found to be optimal, likely due to their ability to stabilize charged intermediates and facilitate the proton transfer steps involved in the aromatization of the pyrazolidine ring.[1]

A fascinating aspect of this methodology is the ability to control the regioselectivity by modulating the reaction conditions. While the straightforward reaction often yields 1,3,5-trisubstituted pyrazoles, the use of a strong base like potassium tert-butoxide (t-BuOK) can reverse the regioselectivity to exclusively afford 1,3,4-trisubstituted pyrazoles.[9] This is attributed to the deprotonation of the hydrazone, which alters its nucleophilic character and directs the initial Michael addition to the nitroolefin in a different manner.[9]

Experimental Protocol: One-Pot Synthesis of 1,3,5-Trisubstituted-4-nitro-pyrazoles

This protocol is adapted from the work of Deng and Mani.[1][8]

Materials:

-

Appropriate aldehyde (1.0 mmol)

-

N-monosubstituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.0 mmol)

-

Substituted nitroolefin (1.0 mmol)

-

Methanol (MeOH), 5 mL

-

Glacial acetic acid (catalytic amount, ~0.1 mmol)

Procedure:

-

To a solution of the aldehyde (1.0 mmol) in methanol (3 mL) in a round-bottom flask, add the N-monosubstituted hydrazine (1.0 mmol) and a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature. The formation of the hydrazone is typically complete within 1-2 hours and can be monitored by Thin Layer Chromatography (TLC).[8]

-

Once the hydrazone formation is complete, add the nitroolefin (1.0 mmol) and the remaining methanol (2 mL) to the reaction mixture.

-

Continue stirring the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or HPLC.[8]

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired polysubstituted nitro-pyrazole.

Data Presentation: Representative Yields

| Entry | Hydrazone (R1, R2) | Nitroolefin (R3, R4) | Product | Yield (%) |

| 1 | R1=Me, R2=Ph | R3=Ph, R4=H | 1-Methyl-3,5-diphenyl-4-nitro-1H-pyrazole | 85 |

| 2 | R1=Ph, R2=4-MeO-Ph | R3=Me, R4=H | 1,5-Diphenyl-3-(4-methoxyphenyl)-4-nitro-1H-pyrazole | 92 |

| 3 | R1=Me, R2=2-thienyl | R3=Et, R4=Me | 1-Methyl-5-ethyl-4-nitro-3-(thiophen-2-yl)-1H-pyrazole | 78 |

Yields are representative and may vary based on specific substrates and reaction conditions.

Visualizing the Workflow

Caption: One-pot synthesis of polysubstituted nitro-pyrazoles.

Methodology 2: Green Synthesis Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods.[10][11][12] These "green" approaches often utilize alternative energy sources, eco-friendly solvents, or catalysts to improve the sustainability of the process.[11][12]

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and increased yields.[6][13] For the synthesis of pyrazole derivatives, microwave-assisted methods can facilitate the rapid formation of the desired products in a one-pot fashion.[6][13]

Causality of Microwave Enhancement: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, thus accelerating the reaction rate. In the context of pyrazole synthesis, this can expedite both the initial condensation and the subsequent cyclization and aromatization steps.

Experimental Protocol: Microwave-Assisted Synthesis of Tetrasubstituted Pyrazoles

While not exclusively for nitro-pyrazoles, this protocol for polysubstituted pyrazoles can be adapted for nitro-substituted starting materials. This protocol is based on the work of Bansal and co-workers for the aqueous synthesis of tetrasubstituted pyrazoles.[10]

Materials:

-

Aryl aldehyde (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Hydrazine hydrate or Phenylhydrazine (1.0 mmol)

-

Cetyltrimethylammonium bromide (CTAB) (as a catalyst)

-

Water (as solvent)

Procedure:

-

In a microwave-safe reaction vessel, combine the aryl aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine hydrate or phenylhydrazine (1.0 mmol), and a catalytic amount of CTAB in water.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes).[6] The optimal time and temperature should be determined for specific substrates.

-

After the reaction is complete, cool the vessel to room temperature.

-

The product often precipitates out of the aqueous solution. Collect the solid by filtration.

-

Wash the solid with cold water and dry it. If necessary, recrystallize the product from a suitable solvent like ethanol to obtain the pure polysubstituted pyrazole.

Visualizing the Green Synthesis Workflow

Sources

- 1. Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis [organic-chemistry.org]

- 2. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-pot Synthesis and Antimicrobial Activities of N-Substituted Pyrazoles from Nitro-olefins and Hydrazones | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 5. Green One-pot Synthesis of Novel Polysubstituted Pyrazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]

- 7. sciforum.net [sciforum.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles [organic-chemistry.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. benthamdirect.com [benthamdirect.com]

- 13. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Reaction Conditions for Coupling N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine

This Application Note is designed for researchers and medicinal chemists requiring precise reaction conditions for the synthesis and utilization of N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine . This molecule is a critical "pivot" intermediate: the nitro group activates the ring for the initial amine coupling (SNAr) and subsequently serves as a masked amine for downstream scaffold construction (e.g., JAK/kinase inhibitor synthesis).

Molecule Profile & Strategic Utility

-

Chemical Name:

-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine -

Core Scaffold: 1,3,4-Trisubstituted Pyrazole

-

Primary Utility:

-

Kinase Inhibitor Synthesis: The 3-amino-4-nitropyrazole motif is a precursor to 3,4-diaminopyrazoles, which are fused to form pyrazolo[4,3-d]pyrimidines or pyrazolo[4,3-b]pyridines (common in JAK, CDK, and Aurora kinase inhibitors).

-

Energetic Materials: While less common than non-alkylated variants, the nitro-pyrazole core is explored for high-energy density materials (HEDMs).

-

Structural Logic

The 4-nitro group is the functional engine of this molecule. It serves a dual purpose:

-

Electronic Activation (Upstream): It withdraws electron density from the pyrazole ring, making the C3 position highly electrophilic. This enables the introduction of the cyclopropylamine via Nucleophilic Aromatic Substitution (

). -

Masked Nucleophile (Downstream): It acts as a protected amine. Once the C3-amine is installed, the nitro group is reduced to a primary amine (

) to allow coupling to the final drug scaffold.

Route Analysis & Retrosynthesis

To obtain the target cleanly, one must avoid the regioselectivity issues common in pyrazole alkylation. The most robust industrial route utilizes a "Chlorine-Displacement" strategy.

Caption: Figure 1. Optimized retrosynthetic pathway avoiding N-isomer mixtures.

Protocol 1: Synthesis of the Core (The Coupling)

This protocol details the coupling of cyclopropylamine to the pyrazole core. This is the "creation" step.

Mechanism: Nucleophilic Aromatic Substitution ( )

The reaction relies on the Meisenheimer complex stabilized by the 4-nitro group. The leaving group (Cl) at C3 is displaced by the cyclopropylamine.

Experimental Conditions

| Parameter | Condition | Rationale |

| Substrate | 3-Chloro-1-ethyl-4-nitropyrazole | The chloride is a sufficient leaving group; the N-ethyl group prevents side reactions at N1. |

| Nucleophile | Cyclopropylamine (3.0 – 5.0 equiv) | Excess amine drives the reaction to completion and scavenges HCl. |

| Solvent | Ethanol (EtOH) or DMF | Polar protic solvents (EtOH) stabilize the transition state. DMF is preferred if solubility is poor. |

| Base | Triethylamine ( | Neutralizes the HCl byproduct. |

| Temperature | Thermal energy is required to overcome the aromaticity barrier of the pyrazole ring. | |

| Time | 4 – 12 Hours | Monitor by LCMS until starting material (Cl-pyrazole) is consumed. |

Step-by-Step Procedure

-

Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add 3-chloro-1-ethyl-4-nitropyrazole (1.0 equiv).

-

Solvent: Dissolve in Ethanol (10 volumes).

-

Base: Add Triethylamine (2.0 equiv).

-

Addition: Add Cyclopropylamine (3.0 equiv) dropwise at room temperature. Note: Cyclopropylamine is volatile (bp ~50°C); use a condenser.

-

Reaction: Heat the mixture to

(internal temperature). Stir for 6 hours. -

Monitoring: Check TLC (Hexane/EtOAc 1:1) or LCMS. The product is more polar than the starting chloride.

-

Workup:

-

Concentrate the ethanol under reduced pressure.

-

Dilute the residue with Ethyl Acetate and wash with Water and Brine.

-

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (0-40% EtOAc in Hexanes).

Protocol 2: Downstream Utilization (Reduction & Amide Coupling)

Once the target molecule is synthesized, it is typically used as a nucleophile to couple with a carboxylic acid scaffold. However, the nitro group must first be reduced.[1]

Caption: Figure 2. Activation of the "masked" amine for downstream library synthesis.

Step A: Nitro Reduction

Caution: Aminopyrazoles are sensitive to oxidation. Use immediately after preparation.

-

Method: Hydrogenation (

balloon) with 10% Pd/C in Methanol is the cleanest method. -

Alternative: Iron powder (

) with Ammonium Chloride (

Step B: Amide Coupling

The newly formed primary amine at C4 is the nucleophile. The C3-cyclopropylamine is secondary and sterically hindered, ensuring regioselectivity at C4.

-

Reagents: Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).

-

Solvent: DMF or DMAc (anhydrous).

-

Conditions: Stir at Room Temperature for 2–16 hours.

-

Observation: The reaction typically proceeds cleanly to the amide.

Critical Safety & Stability Notes

-

Energetic Potential: While this specific molecule is stable, low-molecular-weight nitro-pyrazoles can be shock-sensitive. Do not heat neat (without solvent) above

. -

Regiochemistry Verification: In Step 1 (Synthesis), ensure the ethyl group is on

. -

Cyclopropylamine Handling: Toxic and volatile. Handle in a fume hood.

References

-

Mechanism of SNAr in Nitropyrazoles

- Title: Synthesis of 4-substituted 3-nitropyrazoles

- Source: Russian Chemical Bulletin.

- Context: Establishes the reactivity of the 3-position in 4-nitropyrazoles toward nucleophiles.

-

Pyrazoles in Kinase Inhibitors

- Title: Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor.

- Source: Journal of Medicinal Chemistry (2025).

- Context: Demonstrates the utility of pyrazole-amine scaffolds in drug discovery.

-